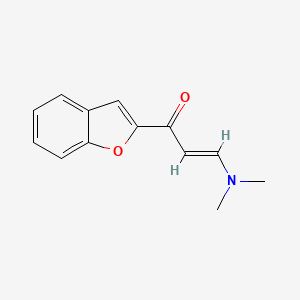

1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one is a chemical that features a benzofuran moiety and a dimethylamino group attached to a propenone backbone. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzofuran derivatives and their synthesis, which can provide insights into the chemistry of similar compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods, including the Claisen–Schmidt reaction. In the first paper, a series of E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones were synthesized using this reaction under solvent-free microwave irradiation, starting from 2-acetyl-3,5-dimethyl-6-benzoyl benzodifuran and aromatic/heteroaromatic aldehydes . This suggests that the synthesis of this compound could potentially be performed using similar methods, with appropriate modifications to incorporate the dimethylamino group.

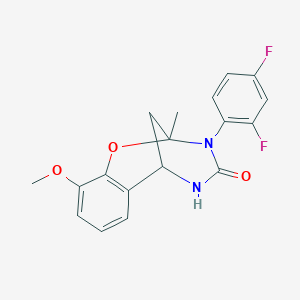

Molecular Structure Analysis

The crystal structure of a related compound, 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, was analyzed in the second paper. It was found that the benzofuran and dimethylaniline fragments are oriented at a dihedral angle of 89.12°, and the molecules are joined into chains via N—H⋯O hydrogen-bond interactions. Additionally, π–π stacking interactions and C—H⋯π interactions were observed . These structural features could be relevant when considering the molecular structure of this compound, as similar intermolecular interactions may occur.

Chemical Reactions Analysis

The third paper discusses the one-pot reaction of 2-(3,3-Dimethylbut-1-ynyl)benzofuran with palladium as a catalyst . Although this reaction does not directly relate to the synthesis of this compound, it does highlight the reactivity of benzofuran derivatives in the presence of transition metal catalysts. This information could be useful when considering the chemical reactions that this compound might undergo, especially in the context of catalytic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that the compound may exhibit properties such as solubility in organic solvents, potential for intermolecular interactions like hydrogen bonding and π–π stacking, and reactivity towards electrophiles or nucleophiles due to the presence of the propenone moiety. The antibacterial activity screening mentioned in the first paper also suggests that benzofuran derivatives could have biological activities, which might be an area of interest for further study of the compound .

Aplicaciones Científicas De Investigación

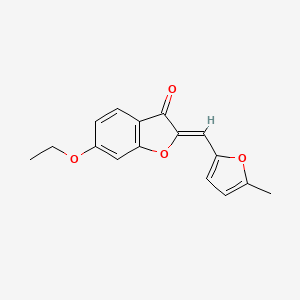

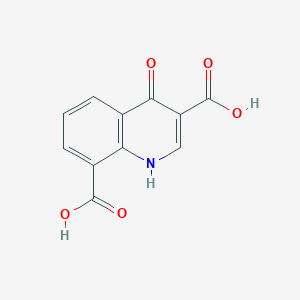

Synthesis and Evaluation for Antioxidant and Antibacterial Activities

Research has shown the synthesis of novel compounds derived from 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one, exhibiting significant antioxidant and antibacterial properties. These compounds demonstrated good chelating ability with Fe+2 ions and notable scavenging activity with DPPH free radicals. Furthermore, some derivatives were found to be as potent as ampicillin against various bacterial strains, indicating their potential as therapeutic agents (Shankerrao et al., 2013).

Photophysical Behavior in Solvent Studies

Another study focused on the photophysical behavior of related probes in various solvents, aiming to better understand their emission properties. This research is vital for applications in studying biological systems, as it helps in interpreting probe emissions in terms of solvent-specific effects rather than simply polarity (Moreno Cerezo et al., 2001).

Dielectric and Thermal Properties of Polymers

The compound has also been utilized in the synthesis of polymers with unique dielectric and thermal properties. These materials show promising applications in electronic devices, benefiting from their altered dielectric constant and loss with temperature changes (Çelik & Coskun, 2018).

Development of Heterocyclic Compounds

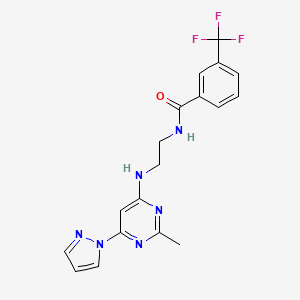

Further research has led to the development of heterocyclic compounds with potential biological activities. For instance, pyrazole-substituted heterocycles have been synthesized, showing potential for various applications in medicinal chemistry (Shaaban et al., 2010).

Antibacterial and Biofilm Inhibition

Recent studies have introduced novel bis(pyrazole-benzofuran) hybrids, demonstrating potent antibacterial efficacies and biofilm inhibition activities against multiple bacterial strains. These findings open new avenues for treating bacterial infections and managing biofilm-related issues (Mekky & Sanad, 2020).

Mecanismo De Acción

While the specific mechanism of action for “1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one” is not mentioned in the search results, benzofuran compounds in general have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Direcciones Futuras

Benzofuran compounds, including “1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one”, have potential applications in many aspects due to their strong biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring their potential applications as drugs and developing novel methods for their synthesis .

Propiedades

IUPAC Name |

(E)-1-(1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(2)8-7-11(15)13-9-10-5-3-4-6-12(10)16-13/h3-9H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDIXICMUJTETF-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2552526.png)

![5-bromo-2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2552532.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)

![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)